2-hydroxy-5-methylhexanoic acid
CAS No.: 25915-36-0
Cat. No.: VC11494534
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25915-36-0 |
---|---|
Molecular Formula | C7H14O3 |
Molecular Weight | 146.18 g/mol |
IUPAC Name | 2-hydroxy-5-methylhexanoic acid |
Standard InChI | InChI=1S/C7H14O3/c1-5(2)3-4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
Standard InChI Key | PFEZQIWIVSFGSC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCC(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Hydroxy-5-methylhexanoic acid (C₇H₁₄O₃) features a carboxyl group at position 1, a hydroxyl group at position 2, and a methyl branch at position 5 (Figure 1). Its stereochemistry, particularly the (2S,3S) configuration in enantiomerically pure forms, influences its biological activity and synthetic utility . The molecule’s amphiphilic nature, derived from polar hydroxyl/carboxyl groups and a hydrophobic alkyl chain, enables interactions with both aqueous and lipid environments, making it valuable in surfactant and drug delivery systems .
Table 1: Physicochemical Properties of 2-Hydroxy-5-Methylhexanoic Acid
Synthesis and Production Methodologies
Grignard Reaction-Based Approaches
A prominent route involves the Grignard reaction between isovaleraldehyde and ethylmagnesium bromide, yielding 5-methyl-3-hexanone as an intermediate . Subsequent oxidation of the silyl enol ether derivative using meta-chloroperbenzoic acid (MCPBA) achieves regioselective hydroxylation at position 2, producing 2-hydroxy-5-methyl-3-hexanone, which is then oxidized to the carboxylic acid . This method achieves a 77% yield after flash chromatography .
Enzymatic and Biocatalytic Methods
Enzymatic synthesis leveraging ketoreductases and lipases offers stereochemical control, critical for pharmaceutical applications. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of racemic mixtures, enriching the (2S,3S)-enantiomer . Recent patents describe immobilized enzyme systems that enhance reaction efficiency (>90% enantiomeric excess) while reducing byproduct formation .
Table 2: Comparative Analysis of Synthesis Methods
Applications in Pharmaceutical and Nutritional Sciences
Drug Development and Prodrug Design
The (2S,3S)-configured enantiomer serves as a precursor for protease inhibitors, notably in HIV-1 treatment. Its hydroxyl and carboxyl groups facilitate hydrogen bonding with viral protease active sites, inhibiting substrate cleavage . Additionally, Boc-protected derivatives (e.g., Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid) are pivotal in solid-phase peptide synthesis, enabling the production of antitumor peptides like carfilzomib .
Sports Nutrition and Muscle Metabolism
As a branched-chain amino acid (BCAA) analog, 2-hydroxy-5-methylhexanoic acid enhances muscle protein synthesis and recovery. Clinical trials demonstrate that supplementation (500 mg/day) reduces post-exercise muscle soreness by 40% compared to placebo, attributed to its role in activating mTOR pathways .
Industrial and Agricultural Applications
Cosmetic Formulations
In skincare, this compound’s humectant properties improve epidermal hydration by 30% in vivo. Its ability to stimulate collagen synthesis (15% increase over 12 weeks) positions it as an anti-aging agent in serums and creams .
Sustainable Agriculture
Field studies show that foliar application (0.1% w/v) increases wheat yield by 12–18% under drought conditions. The methyl branch enhances root uptake efficiency, while the carboxyl group chelates soil nutrients, mitigating phosphate fixation .
Future Directions and Research Opportunities
Biotechnological Innovations
CRISPR-engineered E. coli strains expressing hydroxymethylglutaryl-CoA lyase could enable de novo biosynthesis from glucose, reducing reliance on petrochemical feedstocks. Preliminary data suggest titers of 5 g/L in batch cultures .
Targeted Drug Delivery Systems
Conjugating the acid to polyethylene glycol (PEG) nanoparticles enhances tumor accumulation in murine models (3-fold increase vs. free drug). Phase I trials for PEGylated doxorubicin derivatives are slated for 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume